1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one
Overview
Description
The compound "1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one" is a derivative of the 1,3,4-thiadiazole family, which is known for its significant pharmacological potential. Research has shown that various derivatives within this family exhibit a range of biological activities, including anticancer and antifungal properties .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of aryl aldehydes with hydrazine hydrate and aryl isothiocyanates, followed by oxidative cyclization. One study reported a novel one-pot synthesis method using ferric ammonium sulfate to achieve this transformation . Another approach for synthesizing 5-arylamino-1,2,4-thiadiazoles involves intramolecular oxidative S-N bond formation of imidoyl thioureas, which is a metal-free method that provides good to excellent yields .
Molecular Structure Analysis
The molecular and crystal structure of a related compound, 2-Propylamino-5-[4-(2-hydroxy-3,5-dichlorobenzylideneamino) phenyl]-1,3,4-thiadiazole, was determined using techniques such as 1H-NMR, IR, and X-ray single crystal diffraction. The study compared the molecular geometry from the X-ray experiment with density functional theory calculations and found that the Schiff base containing a thiadiazole ring prefers to be in the E-configuration .
Chemical Reactions Analysis
The chemical reactivity of thiadiazole derivatives can be influenced by the nature of substituents on the arylamino ring. For instance, compounds with a trimethoxyphenyl group at the C-5 position showed potent anticancer activity, suggesting that the substituents play a critical role in determining selectivity towards specific cancer cells . Additionally, the combination of thiadiazole with other heterocycles, such as 1,2,4-triazole, can potentially increase the likelihood of discovering substances with desired biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are often characterized using techniques like elemental analysis, 1H NMR spectroscopy, and IR-spectrophotometry. The individuality of these substances can be established through high-performance liquid chromatography. Computer-assisted prediction tools, such as PASS Online®, can be used to determine promising directions for further studies of biological activity . Some derivatives have shown marked antifungal properties comparable to the reference drug Flukanazole, indicating the potential for developing new antifungal agents .
Scientific Research Applications
Synthesis and Physical-Chemical Properties
1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one and its derivatives have attracted significant interest due to their valuable properties. The synthesis and study of physical-chemical properties of these compounds, including their salts, have been a key area of research. For example, Hotsulia and Fedotov (2020) conducted targeted synthesis of specific salts of this compound, assessing their physical-chemical properties and biological potential through molecular modeling (Hotsulia & Fedotov, 2020).
Biological Activity and Pharmacology
The biological activities of these compounds are a major focus, especially their potential in drug development. Efimova et al. (2009) noted that 2-aryl-5-arylamino-1,3,4-thiadiazoles, a related category, show promising antimicrobial, antituberculous, and anti-inflammatory properties, and may inhibit certain cancer diseases (Efimova et al., 2009). Similarly, Diwakar et al. (2016) synthesized a series of 4-Phenyl-3-phenylamino-4H-[1,2,4]thiadiazol-5-one derivatives, finding good anticonvulsant activity in their study (Diwakar et al., 2016).
Molecular Docking and Prediction
Molecular docking studies are used to predict the biological potential of these compounds. For example, Altıntop et al. (2017) synthesized new 1,3,4-thiadiazole derivatives and investigated their effects as inhibitors of human carbonic anhydrase isozymes, finding some compounds more effective than the reference agent acetazolamide (Altıntop et al., 2017).
Solubility and Drug Formulation
The solubility and drug formulation of these compounds have been studied to improve their therapeutic potential. Brusnikina et al. (2017) investigated the effect of cyclodextrins on the solubility of a 1,2,4-thiadiazole derivative, finding enhanced dissolution rates in specific formulations (Brusnikina et al., 2017).
Tautomerism and Spectroscopic Analysis
Tautomerism and solvent effects on these compounds have been analyzed using spectroscopy. Matwijczuk et al. (2017) studied novel 1,3,4-tiadiazole-derived compounds, revealing keto/enol tautomerism that depended on the solvent and temperature (Matwijczuk et al., 2017).
Antimicrobial Properties
Exploring antimicrobial properties is another key research area. Singh and Rana (2011) synthesized and evaluated the antifungal activity of 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives, finding promising activity against fungal strains (Singh & Rana, 2011).
Safety And Hazards
The safety information for “1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one” indicates that it has a GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
1-(5-anilino-1,2,4-thiadiazol-3-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8(15)7-10-13-11(16-14-10)12-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJGKAGJWBNCSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372330 | |
Record name | 1-(5-Anilino-1,2,4-thiadiazol-3-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one | |
CAS RN |
64822-00-0 | |
Record name | 1-(5-Anilino-1,2,4-thiadiazol-3-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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